1,3-Thiazole-4-carbonyl chloride

Catalog No.
S734884
CAS No.
3745-79-7
M.F
C4H2ClNOS
M. Wt
147.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Thiazole-4-carbonyl chloride

CAS Number

3745-79-7

Product Name

1,3-Thiazole-4-carbonyl chloride

IUPAC Name

1,3-thiazole-4-carbonyl chloride

Molecular Formula

C4H2ClNOS

Molecular Weight

147.58 g/mol

InChI

InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H

InChI Key

FTECMELMYALUQZ-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)C(=O)Cl

Canonical SMILES

C1=C(N=CS1)C(=O)Cl

1,3-Thiazole-4-carbonyl chloride is an organic compound characterized by the molecular formula C₄H₂ClNOS. It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is a reactive acyl chloride, known for its role in various

As with most acid chlorides, 1,3-thiazole-4-carbonyl chloride is expected to be corrosive and irritating to skin, eyes, and respiratory system. It likely reacts readily with water, releasing hydrochloric acid (HCl) fumes. Specific data on its toxicity or flammability is not available.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when handling 1,3-thiazole-4-carbonyl chloride.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of according to local regulations.

  • Acylation Reactions: It can react with amines to form thiazole amides, which are valuable intermediates in organic synthesis.
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 1,3-thiazole-4-carboxylic acid, releasing hydrochloric acid as a byproduct .

Research indicates that 1,3-thiazole-4-carbonyl chloride exhibits notable biological activity. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, derivatives of this compound have shown promise in pharmacological applications, including anti-inflammatory and anticancer activities. The thiazole moiety is often associated with various biological effects due to its ability to interact with biological targets .

Several methods have been developed for synthesizing 1,3-thiazole-4-carbonyl chloride:

  • From Thiazole Derivatives: One common approach involves the reaction of thiazole derivatives with phosphorus pentachloride or thionyl chloride to introduce the carbonyl chloride functionality.
  • Direct Chlorination: Another method includes chlorination of 1,3-thiazole-4-carboxylic acid using reagents such as oxalyl chloride or phosphorus oxychloride .

These methods allow for the efficient production of 1,3-thiazole-4-carbonyl chloride in laboratory settings.

1,3-Thiazole-4-carbonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Proteomics Research: The compound is utilized in proteomics for labeling and modifying proteins .
  • Material Science: Its derivatives are explored for use in developing new materials with specific properties.

Studies focusing on the interactions of 1,3-thiazole-4-carbonyl chloride with biological molecules have revealed insights into its reactivity and potential therapeutic uses. For example:

  • Protein Binding Studies: Research has shown that this compound can effectively bind to certain proteins, influencing their function and stability.
  • Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease pathways, indicating potential as drug candidates .

Several compounds share structural similarities with 1,3-thiazole-4-carbonyl chloride. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
1,3-Thiazole-4-carboxylic acidC₄H₃NOSContains a carboxylic acid group instead of a chloride.
2-Amino-1,3-thiazoleC₄H₄N₂SContains an amino group; used in pharmaceuticals.
5-MethylthiazoleC₅H₆N₂SMethyl substitution at position 5; involved in flavor chemistry.

1,3-Thiazole-4-carbonyl chloride is unique due to its acyl chloride functionality that enhances its reactivity compared to these similar compounds. Its ability to participate in acylation reactions makes it particularly valuable in synthetic organic chemistry .

XLogP3

1.8

Wikipedia

1,3-Thiazole-4-carbonyl chloride

Dates

Modify: 2023-08-15

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